molecular formula C20H18N2O3S B612034 MPT0B098

MPT0B098

Numéro de catalogue: B612034
Poids moléculaire: 366.4 g/mol
Clé InChI: AGYCYVPAEQVWJT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

MPT0B098 is a potent microtubule inhibitor through binding to the colchicine-binding site of tubulin. This compound is active against the growth of various human cancer cells, including chemoresistant cells with IC50 values ranging from 70 to 150 nmol/L. This compound arrests cells in the G2–M phase and subsequently induces cell apoptosis. In addition, this compound effectively suppresses VEGF-induced cell migration and capillary-like tube formation of HUVECs. Distinguished from other microtubule inhibitors, this compound not only inhibited the expression levels of HIF-1α protein but also destabilized HIF-1α mRNA. The mechanism of causing unstable of HIF-1α mRNA by this compound is through decreasing RNA-binding protein, HuR, translocation from the nucleus to the cytoplasm. Notably, this compound effectively suppresses tumor growth and microvessel density of tumor specimens in vivo. Taken together, our results provide a novel mechanism of inhibiting HIF-1α of a microtubule inhibitor this compound. This compound is a promising anticancer drug candidate with potential for the treatment of human malignancies. (source: Mol Cancer Ther;  2013, 12(7);  1202–12.

Activité Biologique

MPT0B098 is a novel microtubule inhibitor that has garnered attention for its potential therapeutic applications, particularly in cancer treatment. This compound has been shown to exert significant biological activity through various mechanisms, primarily involving the inhibition of the JAK2/STAT3 signaling pathway and the induction of apoptosis in cancer cells.

This compound functions primarily by destabilizing microtubules, which plays a crucial role in cell division and intracellular transport. This destabilization leads to several downstream effects:

  • Inhibition of JAK2/STAT3 Signaling : this compound enhances the accumulation of the suppressor of cytokine signaling 3 (SOCS3), which binds to JAK2 and TYK2, facilitating their ubiquitination and degradation. This results in the inhibition of STAT3 activity, a pathway frequently activated in various cancers, including oral squamous cell carcinoma (OSCC) .
  • Induction of Apoptosis : The compound has been reported to induce cell cycle arrest and apoptosis in OSCC cells. Specifically, treatment with this compound leads to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins .

Research Findings

Several studies have investigated the biological activity of this compound:

  • Cell Viability and Growth Inhibition : In vitro studies demonstrated that this compound significantly inhibited the growth of OSCC cells. The compound was shown to induce apoptosis through both intrinsic and extrinsic pathways .
  • Combination Therapies : Research indicates that combining this compound with traditional chemotherapeutics such as cisplatin or 5-fluorouracil (5-FU) enhances its cytotoxic effects, suggesting its potential as part of combination therapy regimens for cancer treatment .
  • Hypoxia-Induced Effects : this compound also modulates hypoxia-inducible factor 1-alpha (HIF-1α), which is crucial for cancer cell adaptation to low oxygen conditions. By inhibiting HIF-1α expression, this compound may prevent epithelial-mesenchymal transition (EMT), a process associated with cancer metastasis .

Case Study 1: Oral Squamous Cell Carcinoma

A study published in PLoS ONE examined the effects of this compound on OSCC cells. The results indicated that treatment with this compound led to:

  • Significant growth inhibition.
  • Induction of apoptosis characterized by increased caspase activity.
  • Enhanced SOCS3 levels leading to decreased STAT3 signaling.
TreatmentSOCS3 LevelSTAT3 ActivityApoptosis Induction
ControlLowHighLow
This compoundHighLowHigh

Case Study 2: Head and Neck Cancer

Another investigation focused on head and neck cancer cells treated with this compound under hypoxic conditions. The compound effectively reduced HIF-1α levels, demonstrating its ability to counteract hypoxia-induced cellular changes.

Applications De Recherche Scientifique

Inhibition of Tumor Growth

MPT0B098 has demonstrated significant anticancer activity across various human cancer cell lines, including chemoresistant variants. The compound exhibits IC50 values ranging from 70 to 150 nmol/L against cancer cells, while normal cells show decreased susceptibility with an IC50 of approximately 510 nmol/L .

Suppression of Epithelial-to-Mesenchymal Transition (EMT)

In head and neck squamous cell carcinoma (HNSCC), this compound effectively inhibits hypoxia-induced EMT, a process critical for cancer metastasis. It reduces the expression of mesenchymal markers such as vimentin and N-cadherin and downregulates EMT-activating transcription factors like Twist and SNAI2/Slug .

Modulation of JAK2/STAT3 Signaling Pathway

This compound also affects the JAK2/STAT3 signaling pathway, which is pivotal in many cancers. It enhances the stability of suppressor of cytokine signaling 3 (SOCS3), promoting the degradation of JAK2 and TYK2, thereby inhibiting STAT3 activity. This mechanism sensitizes oral squamous cell carcinoma (OSCC) cells to this compound cytotoxicity .

Case Studies

Study Cancer Type Findings Mechanism
Tsai et al. (2018)Head and Neck Squamous Cell CarcinomaInhibition of HIF-1α; reduced migration and EMTDestabilization of HIF-1α mRNA
Kuo et al. (2023)Oral Squamous Cell CarcinomaInduction of apoptosis; enhanced SOCS3 levelsSuppression of JAK2/STAT3 signaling
Liou et al. (2016)Various Cancer TypesGrowth inhibition; cell cycle arrestMicrotubule destabilization

Potential Therapeutic Applications

This compound's unique properties suggest several potential therapeutic applications:

  • Combination Therapy : When used in conjunction with established chemotherapeutics like cisplatin or 5-fluorouracil, this compound enhances growth inhibition and apoptosis in OSCC cells, indicating its potential as a combinational therapy agent .
  • Targeting Chemoresistant Cancers : Its efficacy against chemoresistant cancer cells positions this compound as a promising candidate for treating advanced malignancies that are typically difficult to manage.

Propriétés

IUPAC Name

1-(4-methoxyphenyl)sulfonyl-7-pyridin-4-yl-2,3-dihydroindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S/c1-25-17-5-7-18(8-6-17)26(23,24)22-14-11-16-3-2-4-19(20(16)22)15-9-12-21-13-10-15/h2-10,12-13H,11,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGYCYVPAEQVWJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C2C(=CC=C3)C4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MPT0B098
Reactant of Route 2
MPT0B098
Reactant of Route 3
Reactant of Route 3
MPT0B098
Reactant of Route 4
Reactant of Route 4
MPT0B098
Reactant of Route 5
Reactant of Route 5
MPT0B098
Reactant of Route 6
Reactant of Route 6
MPT0B098

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.